molecular formula C13H20N2O2S B10975801 4-Ethyl-5-methyl-2-[(3-methylbutanoyl)amino]thiophene-3-carboxamide

4-Ethyl-5-methyl-2-[(3-methylbutanoyl)amino]thiophene-3-carboxamide

Cat. No.: B10975801
M. Wt: 268.38 g/mol
InChI Key: JGFWINZGNQTVMS-UHFFFAOYSA-N
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Description

4-ETHYL-5-METHYL-2-[(3-METHYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound with a thiophene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-5-METHYL-2-[(3-METHYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a thiophene derivative followed by amide formation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 4-ETHYL-5-METHYL-2-[(3-METHYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-5-METHYL-2-[(3-METHYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-ETHYL-5-METHYL-2-[(3-METHYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-ETHYL-5-METHYL-2-[(3-METHYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHYL-5-METHYL-2-[(2-PHENYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE
  • ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(3-METHYLBUTANOYL)AMINO]-3-THIOPHENECARBOXYLATE

Uniqueness

4-ETHYL-5-METHYL-2-[(3-METHYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

4-ethyl-5-methyl-2-(3-methylbutanoylamino)thiophene-3-carboxamide

InChI

InChI=1S/C13H20N2O2S/c1-5-9-8(4)18-13(11(9)12(14)17)15-10(16)6-7(2)3/h7H,5-6H2,1-4H3,(H2,14,17)(H,15,16)

InChI Key

JGFWINZGNQTVMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CC(C)C)C

Origin of Product

United States

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